2,3-Dichloro-4-methoxybenzenethiol
Description
2,3-Dichloro-4-methoxybenzenethiol (C₇H₆Cl₂OS) is a substituted benzenethiol characterized by a benzene ring with chlorine atoms at positions 2 and 3, a methoxy group at position 4, and a thiol (-SH) group at position 1. This compound’s structure imparts unique physicochemical properties, including moderate solubility in polar organic solvents (e.g., dichloromethane, methanol) and a molecular weight of 223.09 g/mol. The electron-withdrawing chlorine atoms enhance the acidity of the thiol group (estimated pKa ~6–8), making it reactive in nucleophilic and redox reactions.
Applications of this compound include its use as an intermediate in agrochemicals, pharmaceuticals, and polymer chemistry. Its chlorine and thiol groups enable participation in cross-coupling reactions, disulfide formation, and ligand synthesis for metal complexes.
Properties
CAS No. |
83119-51-1 |
|---|---|
Molecular Formula |
C7H6Cl2OS |
Molecular Weight |
209.09 g/mol |
IUPAC Name |
2,3-dichloro-4-methoxybenzenethiol |
InChI |
InChI=1S/C7H6Cl2OS/c1-10-4-2-3-5(11)7(9)6(4)8/h2-3,11H,1H3 |
InChI Key |
YDSLCJAIZJHFTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)S)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Differences
| Compound Name | Substituents (Positions) | Functional Groups Present |
|---|---|---|
| This compound | Cl (2,3), OCH₃ (4), SH (1) | Thiol, Methoxy, Chlorine |
| 4-Methoxybenzenethiol | OCH₃ (4), SH (1) | Thiol, Methoxy |
| 2,4-Dichlorobenzenethiol | Cl (2,4), SH (1) | Thiol, Chlorine |
| Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) | OH (3,4), CH₂CH₂COOH (side chain) | Phenolic hydroxyl, Acrylic acid |
Key Observations :
- Electron Effects : Chlorine atoms in this compound increase thiol acidity compared to 4-Methoxybenzenethiol (pKa ~8–10) due to their electron-withdrawing nature.
- Steric Hindrance: The 2,3-dichloro substitution may hinder nucleophilic attack at the benzene ring compared to monosubstituted analogs like 2,4-Dichlorobenzenethiol .
- Functional Diversity: Unlike caffeic acid, which contains phenolic hydroxyls and a carboxylic acid group for antioxidant applications, the thiol and chlorine groups in this compound favor roles in synthetic chemistry .
Physicochemical and Reactivity Data
Table 2: Comparative Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | pKa (Thiol) |
|---|---|---|---|---|
| This compound | 223.09 | 85–90 (estimated) | 10–15 (CH₂Cl₂) | ~6–8 |
| 4-Methoxybenzenethiol | 156.23 | 45–50 | 20–25 (CH₂Cl₂) | ~8–10 |
| 2,4-Dichlorobenzenethiol | 193.08 | 75–80 | 5–10 (CH₂Cl₂) | ~5–7 |
| Caffeic Acid | 180.16 | 223–225 | 50 (H₂O) | 4.5 (COOH) |
Key Findings :
- Solubility: The dichloro substitution in this compound reduces solubility in nonpolar solvents compared to 4-Methoxybenzenethiol.
- Acidity : The thiol group in this compound is more acidic than in 4-Methoxybenzenethiol but less so than in 2,4-Dichlorobenzenethiol due to positional effects of chlorine atoms.
- Thermal Stability: Higher melting points in dichloro-substituted thiols suggest stronger intermolecular forces (e.g., halogen bonding) compared to monosubstituted analogs.
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